molecular formula C19H17N3O4S2 B2539092 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 893986-53-3

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2539092
CAS No.: 893986-53-3
M. Wt: 415.48
InChI Key: MMYGBLAQAYRYBZ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic sulfonamide featuring a 2,3-dihydroimidazo[2,1-b]thiazole scaffold fused to a 2,3-dihydrobenzo[b][1,4]dioxine system via a sulfonamide linker. Its structural complexity arises from the integration of two bioactive moieties: the imidazothiazole group (known for kinase inhibition and antiviral activity) and the benzodioxane sulfonamide (associated with anti-inflammatory and enzyme inhibitory properties) . The sulfonamide group enhances solubility and modulates pharmacokinetics, making it a candidate for therapeutic applications.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c23-28(24,15-5-6-17-18(11-15)26-9-8-25-17)21-14-3-1-13(2-4-14)16-12-22-7-10-27-19(22)20-16/h1-6,11-12,21H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYGBLAQAYRYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structural characteristics, synthesis methods, and biological effects, supported by data tables and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

  • Imidazo[2,1-b]thiazole Ring : Known for its role in various pharmaceutical applications, particularly in anticancer and antimicrobial agents.
  • Benzo[b][1,4]dioxine Core : This structure contributes to the compound's unique reactivity and potential therapeutic benefits.
  • Sulfonamide Group : Enhances the compound's solubility and bioavailability.

The molecular formula of the compound is C19H15N5O2SC_{19}H_{15}N_{5}O_{2}S, with a molecular weight of 377.4 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazo[2,1-b]thiazole Ring : Achieved by reacting 2-aminothiazoles with α-halocarbonyl compounds.
  • Attachment of the Phenyl Group : Introduced through a substitution reaction using phenyl halides.
  • Sulfonamide Formation : Involves the reaction of the amine with sulfonyl chlorides to yield the final product.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of thiazole compounds often show enhanced activity against various bacterial and fungal strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL
Aspergillus flavus10 µg/mL

These findings suggest that structural modifications can influence the potency of the compound against specific pathogens .

Anticancer Activity

The compound has been evaluated for its anticancer properties in various studies. In vitro assays have shown that it induces apoptosis in cancer cell lines by interacting with key proteins involved in cell survival pathways. Notably:

  • The compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin.
  • Specific studies indicated that it inhibited cell proliferation in MDA-MB231 and HeLa cell lines significantly .

Case Studies

Recent investigations into similar imidazo[2,1-b]thiazole derivatives have highlighted their potential as multi-targeted therapeutic agents. For example:

  • Study on Antimicrobial Efficacy : A series of thiazole derivatives were tested against multiple strains of bacteria and fungi. The best-performing compounds exhibited MIC values as low as 6.25 µg/mL against resistant strains .
  • Anticancer Research : A study evaluated the antiproliferative effects of various thiazole derivatives on human carcinoma cell lines. The results showed that certain modifications significantly enhanced their cytotoxicity compared to traditional treatments .

Scientific Research Applications

Structural Features

The compound features several notable structural components:

  • Imidazo[2,1-b]thiazole Ring : Known for its diverse pharmacological effects, this ring structure contributes to the compound's anticancer and antimicrobial properties.
  • Benzo[b][1,4]dioxine Moiety : This component is associated with various biological activities and enhances the compound's reactivity.
  • Sulfonamide Group : This functional group is often linked to antibacterial properties and plays a role in the compound's overall biological activity.

Table 1: Structural Components

ComponentDescription
Imidazo[2,1-b]thiazoleFused ring structure with significant activity
Benzo[b][1,4]dioxineEnhances bioactivity and reactivity
SulfonamideAssociated with antibacterial effects

Table 2: Synthesis Methods

MethodDescription
Condensation ReactionsFormation of sulfonamide through amine and carbonyl interaction
Cyclization TechniquesBuilding of imidazo and thiazole rings
Functional Group ModificationsTailoring substituents for improved activity

Anticancer Properties

Research indicates that compounds containing imidazo and thiazole rings exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as HT-29 (colon cancer) and A375 (melanoma), with IC50 values ranging from 0.9 µM to 3.2 µM .

Antimicrobial Effects

The thiazole component has been linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also exhibit such activity .

Inhibition of Cyclooxygenase Enzymes

The compound's potential as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes, has been investigated. Studies have shown that thiazole derivatives can enhance COX inhibitory action, indicating that this compound might possess similar properties .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Pyridazine Derivatives : A study explored novel pyridazine-based inhibitors that showed promising results against COX enzymes and demonstrated anti-inflammatory effects in animal models .
  • Imidazo-Thiazole Compounds : Another study reported that imidazo-thiazole hybrids exhibited significant cytotoxicity against various cancer cell lines, reinforcing the therapeutic potential of compounds with these structural features .

Table 3: Case Study Summary

Study FocusFindings
Pyridazine DerivativesPromising COX inhibition and anti-inflammatory effects
Imidazo-Thiazole CompoundsSignificant cytotoxicity against cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazothiazole Derivatives

  • Compound 5 (6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole) :
    • IC₅₀ : 1.4 μM (vs. COX-2 inhibition) .
    • Key Difference : Lacks the benzodioxane sulfonamide moiety, resulting in reduced solubility and altered target selectivity.
  • Compound 6a (N,N-Dimethyl analog of Compound 5): IC₅₀: 1.2 μM . Comparison: The dimethylamino group enhances lipophilicity, improving membrane permeability but reducing aqueous stability.

Benzodioxane Sulfonamide Derivatives

  • N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73): Synthetic Yield: 78% . Its thiophene-pyridine core diverges from the imidazothiazole in the target compound, altering binding kinetics.
  • Compound 4f (Spiro-Annulated Benzodioxane Sulfonamide): Yield: 36–61% (method-dependent) . Melting Point: 191–193°C .

Hybrid Heterocycles with Dual Moieties

  • Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Melting Point: 243–245°C . Key Contrast: Contains a tetrahydroimidazopyridine core instead of imidazothiazole, leading to distinct electronic properties and reactivity.

Tabulated Comparison of Key Properties

Compound Name/ID Core Structure IC₅₀ (μM) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound Imidazothiazole + Benzodioxane N/A N/A N/A Sulfonamide, Dihydroimidazothiazole
Compound 5 Imidazothiazole 1.4 N/A N/A Methylsulfonyl
Compound 6a Imidazothiazole 1.2 N/A N/A N,N-Dimethylamino
Compound 73 Benzodioxane + Thiophene-Pyridine N/A 78 N/A Sulfonamide, Isoindolinone
Compound 4f Spiro-Benzodioxane N/A 36–61 191–193 Spirocyclic, Sulfonamide
1l Tetrahydroimidazopyridine N/A 51 243–245 Cyano, Ester

Q & A

Q. Table 1: Example Analytical Conditions

TechniqueColumn/ProbeMobile Phase/ParametersDetection
HPLCC1870:30 Acetonitrile/H2OUV (254 nm)
HRMSESI+Direct infusionTOF

Advanced: How can computational methods guide the optimization of synthetic routes for this compound?

Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path searches can identify low-energy intermediates and transition states. For example:

  • Reaction Pathway Prediction : Use software like Gaussian or ORCA to model Suzuki coupling steps (common in aryl-thiazole bond formation) and assess regioselectivity .
  • Solvent Optimization : Calculate solvation free energies to select solvents (e.g., DMF, THF) that stabilize intermediates and improve yields .
  • Catalyst Screening : Simulate ligand-metal interactions (e.g., Pd catalysts) to reduce byproducts .

Q. Methodological Workflow :

Model reaction steps computationally.

Validate predictions with small-scale experiments.

Refine conditions using statistical Design of Experiments (DoE) .

Basic: What experimental strategies improve the reproducibility of biological activity assays for this compound?

Answer:

  • Standardized Protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC50 comparisons) .
  • Stability Testing : Pre-test compound stability in assay buffers (e.g., PBS, pH 7.4) via HPLC to rule out degradation .
  • Dose-Response Curves : Employ 8-point dilution series with triplicate measurements to ensure robust EC50/IC50 calculations .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Orthogonal Assays : Cross-validate results using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays .
  • Meta-Analysis : Apply statistical tools (e.g., R or Python) to aggregate data, account for variability in protocols, and identify outliers .
  • Structural Confirmation : Re-characterize batches via X-ray crystallography to confirm stereochemistry and rule out polymorphic effects .

Q. Table 2: Strategies for Data Reconciliation

IssueResolution MethodReference
Variable IC50 valuesStandardize assay conditions
Degradation artifactsStability-indicating HPLC
Conflicting SAR trendsSynthesize and test structural analogs

Basic: What solvent systems are optimal for solubility and formulation studies?

Answer:

  • Primary Solvent : DMSO (stock solutions at 10 mM, stored at -20°C).
  • Dilution Buffers : PBS (pH 7.4) or 0.5% methylcellulose for in vivo studies.
  • Solubility Screening : Use nephelometry or dynamic light scattering (DLS) to quantify solubility in aqueous buffers .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Answer:

  • Analog Synthesis : Modify substituents on the benzodioxane or thiazole rings (e.g., introduce halogens or methyl groups) .
  • Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Computational Docking : Use AutoDock Vina or Schrödinger to predict binding modes and guide rational design .

Q. Methodology Example :

Synthesize 10–15 analogs with systematic substitutions.

Test activity against primary and secondary targets.

Corrogate data with docking results to prioritize lead candidates.

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential sulfonamide dust hazards .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How can metabolic stability and toxicity be predicted preclinically?

Answer:

  • In Vitro Assays : Use liver microsomes (human/rodent) to assess CYP450-mediated metabolism .
  • Toxicity Prediction : Apply computational tools like ProTox-II to flag potential hepatotoxicity or mutagenicity .
  • Metabolite ID : LC-MS/MS to identify phase I/II metabolites in plasma or urine samples .

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